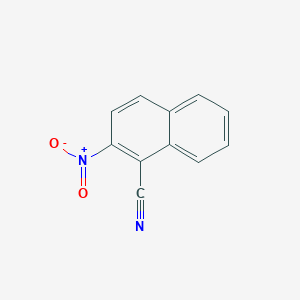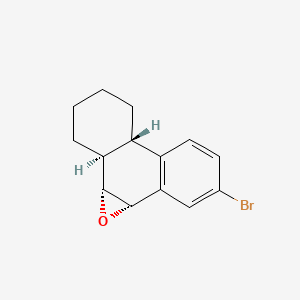
(4abeta,9beta,10beta)-7-Bromo-9,10-epoxy-trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4abeta,9beta,10beta)-7-Bromo-9,10-epoxy-trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene is a complex organic compound with a unique structure that includes a bromine atom and an epoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4abeta,9beta,10beta)-7-Bromo-9,10-epoxy-trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the formation of the epoxy group through an epoxidation reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and epoxidation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
(4abeta,9beta,10beta)-7-Bromo-9,10-epoxy-trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the bromine atom or reduce the epoxy group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for epoxidation, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4abeta,9beta,10beta)-7-Bromo-9,10-epoxy-trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s reactivity makes it useful in biological studies, particularly in understanding enzyme interactions and metabolic pathways. It can serve as a probe to investigate the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications in drug development. Its structure can be modified to create new pharmaceuticals with specific therapeutic effects.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of (4abeta,9beta,10beta)-7-Bromo-9,10-epoxy-trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and epoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include the formation of covalent bonds with target molecules, leading to changes in their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other brominated and epoxidized phenanthrene derivatives, such as:
- (4abeta,9beta,10beta)-6-Methoxy-9,10-epoxy-trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene
- (4abeta,9beta,10beta)-9,10-epoxy-trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene
Uniqueness
What sets (4abeta,9beta,10beta)-7-Bromo-9,10-epoxy-trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene apart is the specific positioning of the bromine atom and the epoxy group
Propiedades
Número CAS |
118326-92-4 |
|---|---|
Fórmula molecular |
C14H15BrO |
Peso molecular |
279.17 g/mol |
Nombre IUPAC |
(1aR,1bS,5aS,9bS)-8-bromo-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene |
InChI |
InChI=1S/C14H15BrO/c15-8-5-6-10-9-3-1-2-4-11(9)13-14(16-13)12(10)7-8/h5-7,9,11,13-14H,1-4H2/t9-,11+,13-,14+/m1/s1 |
Clave InChI |
MIDVMZDXCQOCLI-MWQHPAIMSA-N |
SMILES isomérico |
C1CC[C@H]2[C@H](C1)[C@@H]3[C@@H](O3)C4=C2C=CC(=C4)Br |
SMILES canónico |
C1CCC2C(C1)C3C(O3)C4=C2C=CC(=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


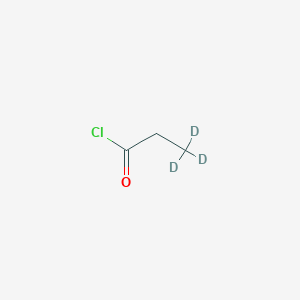
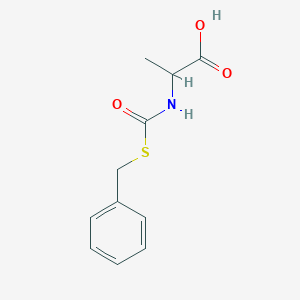
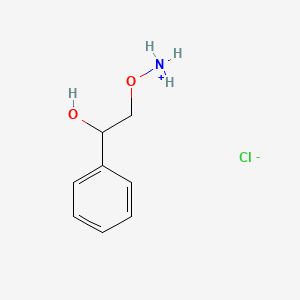
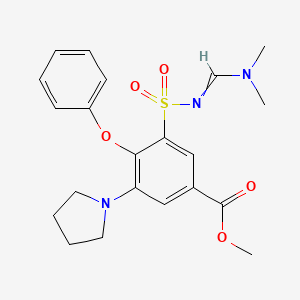
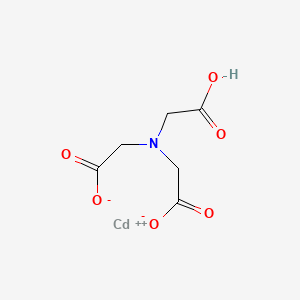
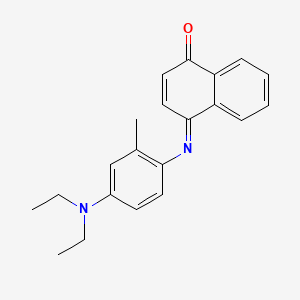
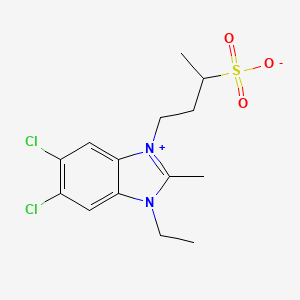
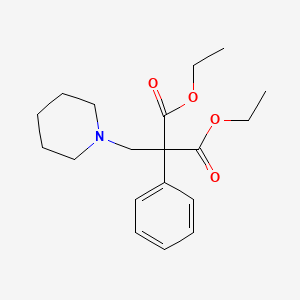
![(4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13755193.png)
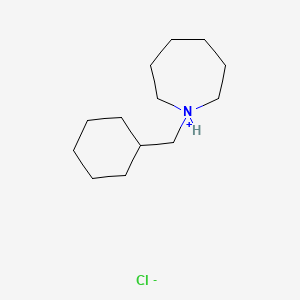
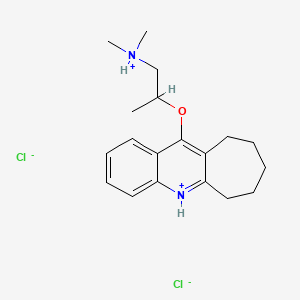
![(1R,5R,6R,13R)-16-[(1R,5R,6R,7R,13S)-5,13-bis(3,4-dihydroxyphenyl)-6,9,17,19,21-pentahydroxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-yl]-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13755210.png)
![Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]-](/img/structure/B13755214.png)
